molecular formula C10H18N2O B14156153 (+-)-N-(4-(Dimethylamino)-1-methyl-2-butynyl)-N-methylacetamide CAS No. 82890-19-5

(+-)-N-(4-(Dimethylamino)-1-methyl-2-butynyl)-N-methylacetamide

Katalognummer: B14156153
CAS-Nummer: 82890-19-5
Molekulargewicht: 182.26 g/mol
InChI-Schlüssel: SNJASRAPXUQFBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(±)-N-(4-(Dimethylamino)-1-methyl-2-butynyl)-N-methylacetamide is a synthetic organic compound with a complex structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (±)-N-(4-(Dimethylamino)-1-methyl-2-butynyl)-N-methylacetamide typically involves multiple steps. One common method includes the reaction of 4-dimethylaminopyridine with acetic anhydride under controlled conditions to form the desired product . The reaction conditions often require specific temperatures and solvents to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes the use of advanced equipment and techniques to control the reaction environment and ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

(±)-N-(4-(Dimethylamino)-1-methyl-2-butynyl)-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, lithium aluminum hydride, and various nucleophiles. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Wissenschaftliche Forschungsanwendungen

(±)-N-(4-(Dimethylamino)-1-methyl-2-butynyl)-N-methylacetamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various medical conditions.

    Industry: It is used in the production of specialized chemicals and materials.

Wirkmechanismus

The mechanism of action of (±)-N-(4-(Dimethylamino)-1-methyl-2-butynyl)-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(±)-N-(4-(Dimethylamino)-1-methyl-2-butynyl)-N-methylacetamide is unique due to its specific structure, which imparts distinct chemical properties and reactivity.

Eigenschaften

CAS-Nummer

82890-19-5

Molekularformel

C10H18N2O

Molekulargewicht

182.26 g/mol

IUPAC-Name

N-[5-(dimethylamino)pent-3-yn-2-yl]-N-methylacetamide

InChI

InChI=1S/C10H18N2O/c1-9(12(5)10(2)13)7-6-8-11(3)4/h9H,8H2,1-5H3

InChI-Schlüssel

SNJASRAPXUQFBR-UHFFFAOYSA-N

Kanonische SMILES

CC(C#CCN(C)C)N(C)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.